

Biological role of 5-Hydroxy-4-octanone in metabolic pathways

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Compound of Interest

Compound Name: 5-Hydroxy-4-octanone

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An In-depth Technical Guide on the Biological Role of **5-Hydroxy-4-octanone** in Metabolic Pathways

Disclaimer: Scientific research on the specific biological role of **5-Hydroxy-4-octanone** in metabolic pathways is limited. This document summarizes the currently available information on its chemical properties, natural occurrence, and potential metabolic fate based on the general reactivity of its chemical class. The metabolic pathways and experimental protocols described herein are largely hypothetical and based on established chemical principles rather than direct biological studies of this specific compound.

Introduction

5-Hydroxy-4-octanone, also known as butyrolin, is an alpha-hydroxy ketone that has been identified as a natural product in some plants and is utilized as a flavoring agent in the food industry.[1][2] While its chemical properties are well-documented, its specific role in biological and metabolic pathways remains largely uncharacterized. Some sources suggest a potential involvement in fatty acid and ketone body metabolism, likely owing to its structural features, but detailed studies are lacking.[1] This guide aims to provide a comprehensive overview of the known information about **5-Hydroxy-4-octanone** and to extrapolate its potential biological role based on the chemistry of alpha-hydroxy ketones.

Physicochemical Properties of 5-Hydroxy-4-octanone

A summary of the key physical and chemical properties of **5-Hydroxy-4-octanone** is presented in Table 1. This data is essential for designing and interpreting experimental studies.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₆ O ₂	[3]
Molecular Weight	144.21 g/mol	[3]
CAS Number	496-77-5	[4][5]
Appearance	Light yellow liquid	[3][4]
Odor/Taste	Sweet, slightly pungent, buttery, nut-like odor and taste	[4][6]
Boiling Point	187.7 °C at 760 mmHg; 80-82 °C at 10 mmHg	[4][5]
Density	0.916 g/mL at 25 °C	[3][6]
Refractive Index	n _{20/D} 1.4315	[3][6]
Solubility	Practically insoluble in water; soluble in alcohol and oils	[3][6]
pKa (Predicted)	13.13 ± 0.20	[4]

Natural Occurrence and Synthesis

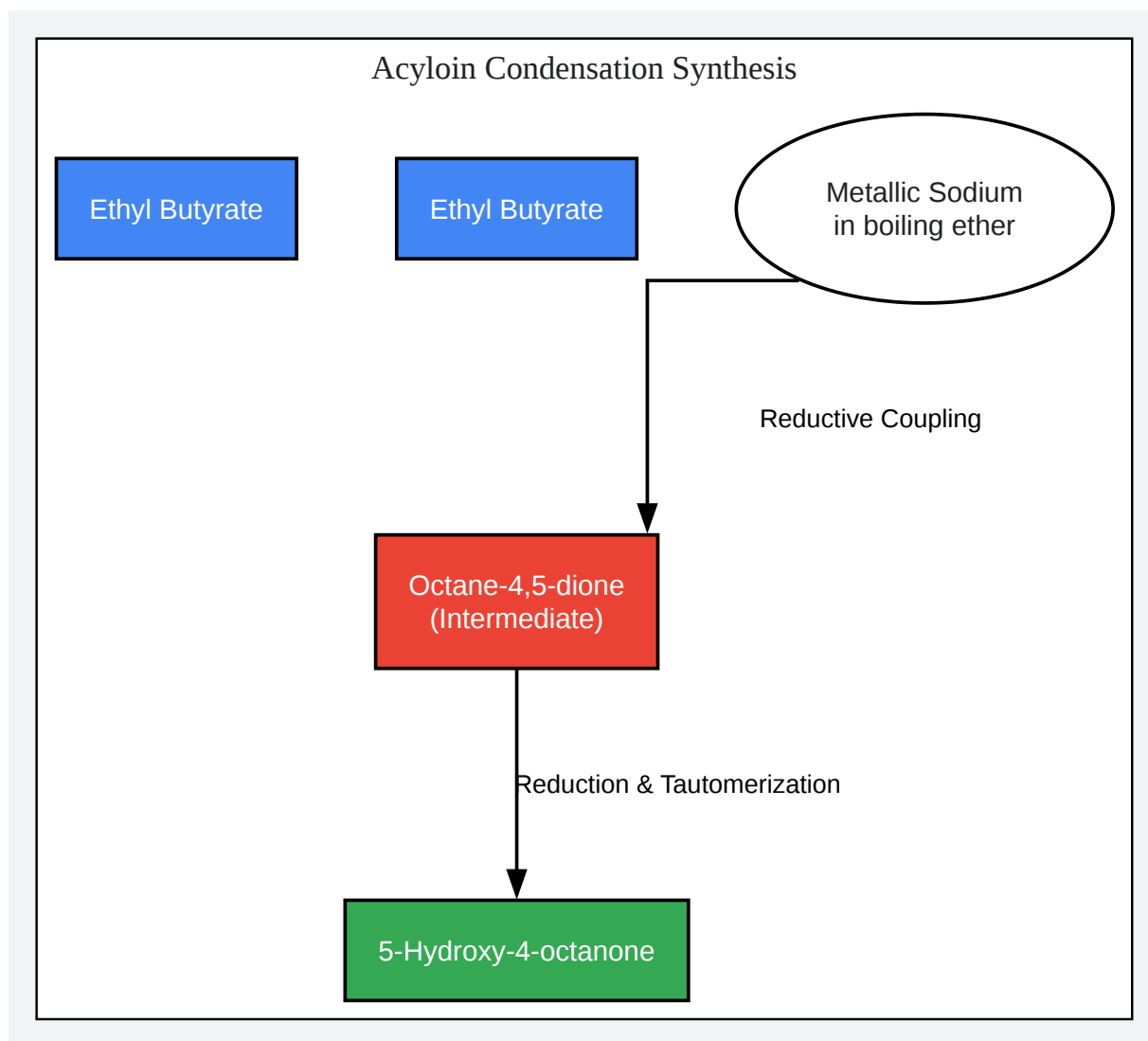
Natural Occurrence

5-Hydroxy-4-octanone has been identified as a natural product in *Camellia sinensis* (the tea plant) and *Cocos nucifera* (the coconut).[1][2] It is also reported to be found in cocoa.[6] Its presence in these plants suggests it may play a role in their secondary metabolism or contribute to their flavor and aroma profiles.

Chemical Synthesis

The most common laboratory and industrial synthesis of **5-Hydroxy-4-octanone** is through the Acyloin Condensation. This reaction involves the reductive coupling of two molecules of an

ester, such as ethyl butyrate, using metallic sodium in an aprotic solvent like boiling ether or toluene.^{[4][6][7]}



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Caption: A simplified workflow of the Acyloin Condensation to synthesize **5-Hydroxy-4-octanone**.

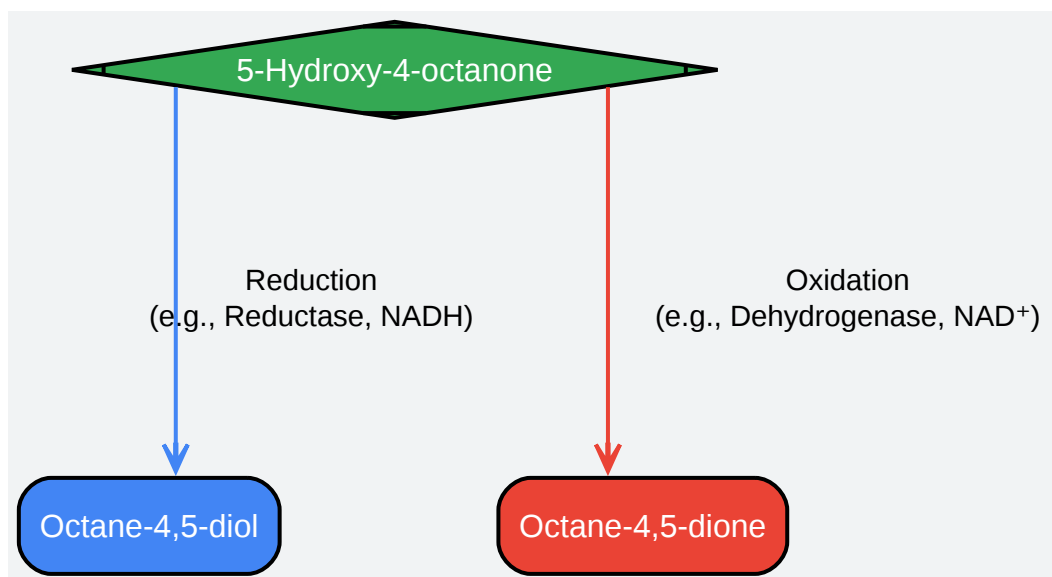
Potential Biological Role and Hypothetical Metabolic Pathways

As an alpha-hydroxy ketone (or acyloin), **5-Hydroxy-4-octanone** possesses two reactive functional groups: a hydroxyl group and a ketone group. In biological systems, such structures can undergo enzymatic oxidation or reduction.[8][9] The metabolism of ketone bodies involves the interconversion of hydroxyl and ketone groups, which may be why a role for **5-Hydroxy-4-octanone** in fatty acid and ketone body metabolism has been suggested.[1][10]

The potential metabolic fate of **5-Hydroxy-4-octanone** can be hypothesized as follows:

- Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding the diketone octane-4,5-dione.[8][9] This reaction would likely be catalyzed by a dehydrogenase enzyme, possibly using NAD⁺ or FAD as an oxidizing agent.[11]
- Reduction: The ketone group can be reduced to a secondary alcohol, resulting in octane-4,5-diol.[8][9] This reaction would likely be catalyzed by a reductase or dehydrogenase, utilizing a reducing equivalent such as NADH or NADPH.

These hypothetical transformations are central to the metabolic processing of many small organic molecules.



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Caption: Hypothetical metabolic pathways of **5-Hydroxy-4-octanone** via oxidation and reduction.

Experimental Protocols

Due to the absence of specific biological studies on **5-Hydroxy-4-octanone**, detailed, validated experimental protocols for its investigation in metabolic pathways are not available. However, based on its chemical nature and general biochemical techniques, a framework for its study can be proposed.

Protocol for Chemical Synthesis: Acyloin Condensation

This protocol is a generalized procedure based on the classical Acyloin Condensation reaction.

[\[4\]](#)[\[6\]](#)[\[7\]](#)

Objective: To synthesize **5-Hydroxy-4-octanone** from ethyl butyrate.

Materials:

- Ethyl butyrate
- Metallic sodium, finely dispersed
- Anhydrous diethyl ether (or toluene)
- Apparatus for reflux under an inert atmosphere (e.g., nitrogen or argon)
- Ice bath
- Dilute sulfuric acid or acetic acid for neutralization
- Separatory funnel
- Distillation apparatus

Procedure:

- Set up a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is thoroughly dried.
- Add anhydrous diethyl ether and finely dispersed sodium metal to the flask.

- Slowly add ethyl butyrate to the stirred suspension while maintaining the ether at a gentle reflux.
- Continue the reflux with stirring for several hours until the sodium is consumed. The reaction mixture will become viscous.
- Cool the reaction mixture in an ice bath.
- Slowly and cautiously add dilute acid to neutralize the mixture and hydrolyze the intermediate.
- Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with water and brine.
- Dry the ether layer over an anhydrous salt (e.g., MgSO_4).
- Remove the solvent by rotary evaporation.
- Purify the resulting crude product by vacuum distillation to obtain **5-Hydroxy-4-octanone**.

Proposed Protocol for Detection in Biological Samples: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for identifying and quantifying volatile or semi-volatile compounds like **5-Hydroxy-4-octanone** in complex biological matrices.

Objective: To detect and quantify **5-Hydroxy-4-octanone** in a biological sample (e.g., cell culture media, plant extract).

Procedure Outline:

- Sample Preparation: Perform a liquid-liquid extraction of the biological sample using a non-polar solvent (e.g., hexane or ethyl acetate) to isolate **5-Hydroxy-4-octanone**.
- Derivatization (Optional but Recommended): To improve chromatographic properties and thermal stability, the hydroxyl group can be derivatized, for example, by silylation using an

agent like BSTFA.

- GC-MS Instrumentation:
 - Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injection: Inject 1 μ L of the prepared sample in splitless mode.
 - Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~250°C.
 - Mass Spectrometer: Operate in Electron Ionization (EI) mode. For identification, scan a mass range of m/z 40-300. For quantification, use Selected Ion Monitoring (SIM) of characteristic fragment ions of **5-Hydroxy-4-octanone**.
- Data Analysis: Identify the compound by comparing its retention time and mass spectrum to that of an authentic standard. Quantify using a calibration curve prepared from the standard.

Conclusion

5-Hydroxy-4-octanone is a molecule with well-defined chemical characteristics and a known presence in nature. However, its biological role remains an open field for investigation. While its structure as an alpha-hydroxy ketone suggests potential involvement in redox metabolic pathways, possibly intersecting with fatty acid or ketone body metabolism, there is currently no direct experimental evidence to support these hypotheses. The lack of quantitative data, established biological signaling pathways, and detailed experimental protocols underscores the need for foundational research to elucidate the function of this compound in biological systems. Future studies employing metabolomics, enzymatic assays, and cellular models are required to move beyond chemical characterization and uncover the true metabolic significance of **5-Hydroxy-4-octanone**.

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